(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is a spirocyclic compound characterized by a cyclopropane ring fused to an indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine typically involves multi-step reactions. One common method includes the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxyethane at room temperature. This reaction yields functionalized triphenylphosphanylidene-substituted spiro compounds with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the spirocyclic framework.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spirocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation. These properties make it a potential lead compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.
Wirkmechanismus
The mechanism of action of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure can fit into binding sites, modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-indene]-3’-amine hydrochloride: This compound shares a similar spirocyclic structure but differs in the position and nature of the functional groups.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a spirocyclic structure linked to steroid frameworks and exhibit different biological activities.
Uniqueness
(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of a methanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H15N |
---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
spiro[1,3-dihydroindene-2,2'-cyclopropane]-1'-ylmethanamine |
InChI |
InChI=1S/C12H15N/c13-8-11-7-12(11)5-9-3-1-2-4-10(9)6-12/h1-4,11H,5-8,13H2 |
InChI-Schlüssel |
XNLWYBSXOQFXCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12CC3=CC=CC=C3C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.